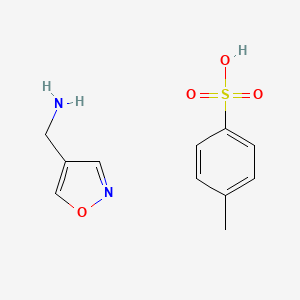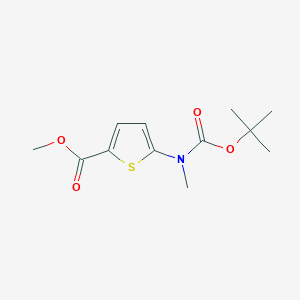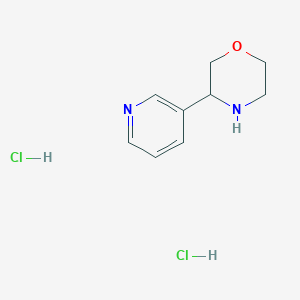
3-Pyridin-3-yl-morpholine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-3-yl-morpholine dihydrochloride is a chemical compound with the CAS Number: 1331957-59-5 . It has a linear formula of C9H14Cl2N2O and a molecular weight of 237.13 . It is an off-white solid and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H . The SMILES string is C1COCC (N1)c2cccnc2 .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 237.13 and a linear formula of C9H14Cl2N2O .Applications De Recherche Scientifique
Photocatalytic Degradation of Pollutants
The compound has been studied in the context of photocatalytic degradation of pollutants in water. Pyridine and morpholine, components related to 3-Pyridin-3-yl-morpholine dihydrochloride, have been mineralized using the TiO2-UV process. This process leads to the identification of intermediate products and enhances our understanding of photocatalytic pathways, including the complexity of photocatalytic degradations which involves oxidation, cleavage of bonds, and addition or transfer reactions (Pichat, 1997).
Chemical and Pharmacological Interest
Morpholine derivatives, which are structurally related to this compound, have been found to possess a broad spectrum of pharmacological activities. These derivatives are significant in biochemistry due to their diverse applications and potent pharmacophoric activities. The review of morpholine and its analogs sheds light on the current trends and potential pharmacophoric activities of these compounds (Asif & Imran, 2019).
Electrochemical Applications
The study of electrochemical reduction mechanisms and stabilities of organic cations, including morpholine derivatives, in ionic liquids and other organic salts has been conducted. This research provides insights into the specific reduction reactions that may occur at the negative electrode in electrochemical applications, which is crucial for designing or choosing salts with desired electrochemical characteristics (Lane, 2012).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, including those from pyridine, have shown significant potential in organic synthesis, catalysis, and medicinal applications due to their versatile synthetic intermediates and biological importance. These compounds have been involved in metal complexes formation, catalysts design, and possess anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).
Antitubercular Activity
The modification of isoniazid (INH) structure, including derivatives with pyridine moiety, has been evaluated for anti-tubercular activity against various strains of mycobacteria. These modifications have led to compounds with significant activity, highlighting the importance of pyridine derivatives in the development of new leads for anti-TB compounds (Asif, 2014).
Propriétés
IUPAC Name |
3-pyridin-3-ylmorpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-12-5-4-11-9;;/h1-3,6,9,11H,4-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNAOBQUQFHVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
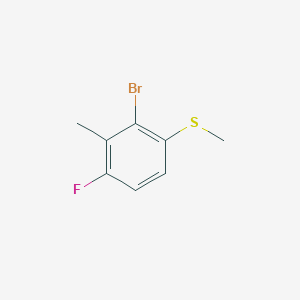
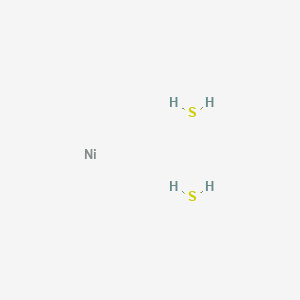
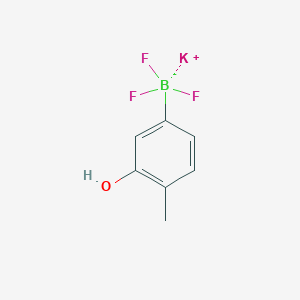

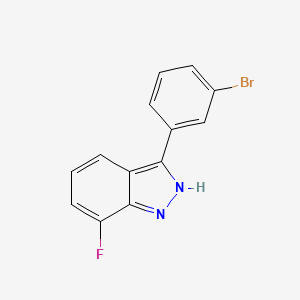

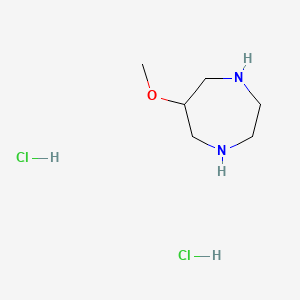
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)
